
erbium(3+);(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium is a chemical element that belongs to the category of rare earth metals . It is a soft, malleable, lustrous, silvery metal . The trivalent ion of erbium (Er3+) is often used as the dopant for a number of glass and crystal lasers . Erbium is quite electropositive and reacts slowly with water and quickly dissolves in diluted acids .
Synthesis Analysis
Erbium can be doped onto a glass substrate (made of silica or phosphate) and used for bulk lasers, amplifiers, and fiber lasers . In a study, erbium-doped ZnO nanoparticles aerogels were synthesized by sol-gel in supercritical drying conditions of isopropanol . Another study reported the chemical synthesis of MgO and Er-doped MgO nanoparticles (NPs) by the sol–gel method .Molecular Structure Analysis
The structural changes in erbium-doped materials have been related to the formation of non-bridging oxygen atoms . The average size of the roundish cuboid-shaped crystallites decreases upon the incorporation of the rare earth element . The decrease in the intensity of these TeO4, TeO3+1, and TeO3 bands with the increment of dopant concentration unveils that the erbium deforms the Te–O–Te linkages .Chemical Reactions Analysis
Erbium reacts with water, but the nature of the reaction depends on various factors, like the temperature and form of the erbium . Erbium has an oxidation state of +3 and appears pink in this oxidation state . The element is soluble in acids .Physical And Chemical Properties Analysis
Erbium is a soft, malleable, lustrous, silvery metal . It is very stable in air, it reacts very slowly with oxygen and water and dissolves in acids . Its salts are rose-colored and it has a sharp adsorption spectra in visible, ultraviolet, and infrared light .Mechanism of Action
Safety and Hazards
Erbium is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Erbium-doped lasers have shown their great benefits in different fields of operative dentistry, including painless cavity preparation and caries removal, enamel and dentine modification for bonding and smear layer elimination with respect to pulp tissue . The future research should focus on the different wavelengths with respect to the lasers that are applied in endodontics .
properties
IUPAC Name |
erbium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJGCIGWABSMA-LNTINUHCSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


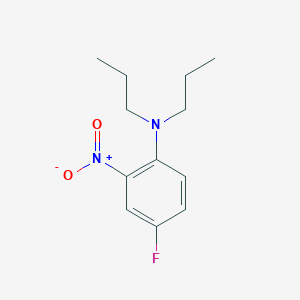
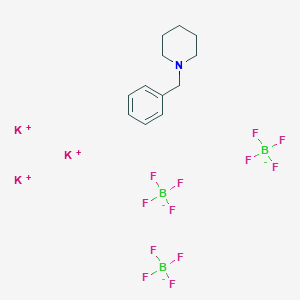




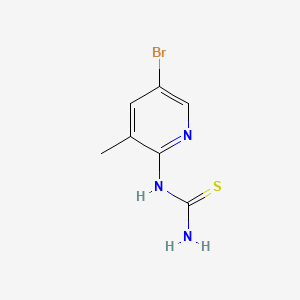
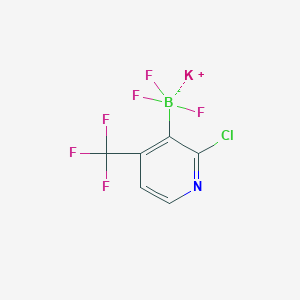

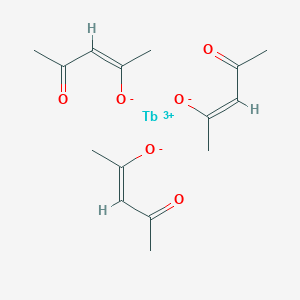
![[4-[1-(4-Acetyloxy-2-prop-2-enylphenyl)ethyl]-3-prop-2-enylphenyl] acetate](/img/structure/B8208418.png)

